molecular formula C8H7BF2O4 B2878826 4-Methoxycarbonyl-2,6-difluorophenylboronic acid CAS No. 2022984-58-1

4-Methoxycarbonyl-2,6-difluorophenylboronic acid

Cat. No. B2878826
CAS RN: 2022984-58-1
M. Wt: 215.95
InChI Key: UAQVWIOVTATRBS-UHFFFAOYSA-N
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Description

4-Methoxycarbonyl-2,6-difluorophenylboronic acid is a chemical compound with the molecular formula C8H7BF2O4. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of 4-Methoxycarbonyl-2,6-difluorophenylboronic acid is 215.95. The molecular structure consists of a phenyl ring substituted with methoxycarbonyl, boronic acid, and two fluorine atoms .


Chemical Reactions Analysis

Boronic acids, including 4-Methoxycarbonyl-2,6-difluorophenylboronic acid, are valuable building blocks in organic synthesis. They are often used in coupling reactions such as the Suzuki–Miyaura coupling . Protodeboronation of boronic esters is another common reaction .

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Coupling

4-Methoxycarbonyl-2,6-difluorophenylboronic acid: is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with aryl halides in the presence of a palladium catalyst to form biaryl compounds .

Pharmaceutical Research: Aromatic C−F Hydroxylation

In pharmaceutical research, this compound is used to synthesize a ligand known as N4Py 2Ar2. This ligand is crucial for the formation of an iron complex that facilitates aromatic C−F hydroxylation reactions . These reactions are significant for the modification of aromatic compounds, which can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Material Science: Copper-Catalyzed Trifluoromethylthiolation

The boronic acid serves as a substrate in copper-catalyzed trifluoromethylthiolation of boronic acids . This process is important in material science for introducing trifluoromethylthiol groups into aromatic systems, which can alter the electronic properties of materials and potentially lead to the development of novel materials with unique characteristics.

Environmental Science: Synthesis of Antithrombotic Agents

Environmental applications were not directly found, but boronic acids, including 4-Methoxycarbonyl-2,6-difluorophenylboronic acid , can be involved in the synthesis of antithrombotic agents . These agents can have environmental implications, as they may enter water systems and affect aquatic life. Understanding their synthesis and breakdown can be crucial for environmental monitoring and protection.

Future Directions

As a compound used for pharmaceutical testing , 4-Methoxycarbonyl-2,6-difluorophenylboronic acid may play a role in the development of new drugs or therapies. Its future directions will likely be influenced by ongoing research in the field of organic synthesis and pharmaceutical sciences.

properties

IUPAC Name

(2,6-difluoro-4-methoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-5(10)7(9(13)14)6(11)3-4/h2-3,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVWIOVTATRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C(=O)OC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycarbonyl-2,6-difluorophenylboronic acid

CAS RN

2022984-58-1
Record name 4-Methoxycarbonyl-2,6-difluorophenylboronic acid
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